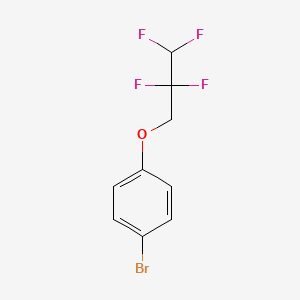
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene is an organic compound with the molecular formula C9H7BrF4O. It is a derivative of benzene, where a bromine atom and a tetrafluoropropoxy group are substituted at the 1 and 4 positions, respectively.
Méthodes De Préparation
The synthesis of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. For instance, the reaction between 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions. For example, the tetrafluoropropoxy group can be oxidized to form corresponding carbonyl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets and pathways:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.
Molecular Targets: The specific molecular targets and pathways depend on the context of its use.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene and 1-Bromo-2,3,4,5-tetrafluorobenzene share structural similarities but differ in the position and number of substituents.
Uniqueness: The presence of both a bromine atom and a tetrafluoropropoxy group at specific positions on the benzene ring gives this compound unique chemical properties.
Propriétés
Formule moléculaire |
C9H7BrF4O |
|---|---|
Poids moléculaire |
287.05 g/mol |
Nom IUPAC |
1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene |
InChI |
InChI=1S/C9H7BrF4O/c10-6-1-3-7(4-2-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2 |
Clé InChI |
SXWZBTQRQUAUAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(C(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
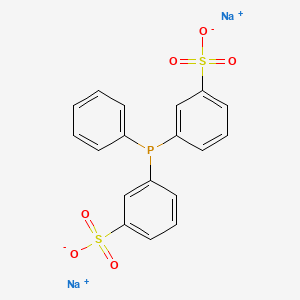

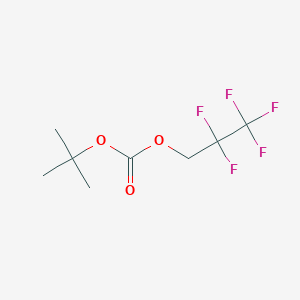
methanone](/img/structure/B15092027.png)

![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)

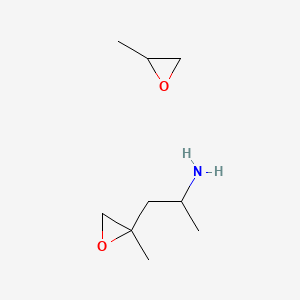
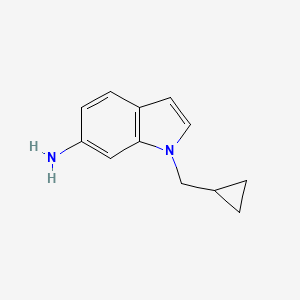
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)
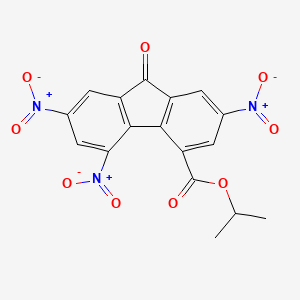
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)
